2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

2-(5-Chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1144460-08-1) is a synthetic indole-1-acetamide derivative featuring a 5-chloro substituent on the indole ring and a 2,4-dimethoxyphenyl group on the acetamide nitrogen. It belongs to a broad class of indole-acetamides investigated for diverse pharmacological activities, including immunomodulation, oncology, and inflammation, with the chloro and specific dimethoxy substitution pattern distinguishing it from close structural analogs.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8 g/mol
Cat. No. B12174539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl)OC
InChIInChI=1S/C18H17ClN2O3/c1-23-14-4-5-15(17(10-14)24-2)20-18(22)11-21-8-7-12-9-13(19)3-6-16(12)21/h3-10H,11H2,1-2H3,(H,20,22)
InChIKeyAIARYZZVURYNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide – Structural Identity and Baseline Profile for Procuring the Correct Research-Grade Indole-Acetamide


2-(5-Chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide (CAS 1144460-08-1) is a synthetic indole-1-acetamide derivative featuring a 5-chloro substituent on the indole ring and a 2,4-dimethoxyphenyl group on the acetamide nitrogen . It belongs to a broad class of indole-acetamides investigated for diverse pharmacological activities, including immunomodulation, oncology, and inflammation, with the chloro and specific dimethoxy substitution pattern distinguishing it from close structural analogs. The compound's molecular formula is C18H17ClN2O3 and its molecular weight is approximately 344.8 g/mol .

Why 2-(5-Chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide Cannot Be Substituted Arbitrarily – Rationale for Exact-Compound Procurement


Indole-1-acetamide derivatives exhibit pronounced structure-activity relationships (SAR) where seemingly minor changes, such as shifting the dimethoxy pattern from 2,4- to 2,5- or removing the 5-chloro substituent, can drastically alter target engagement, metabolic stability, and selectivity profiles . Consequently, researchers requiring reproducible in vitro or in vivo data must procure the exact compound rather than a generic “indole-acetamide,” as even positional isomers often demonstrate divergent IC50 values, off-target liabilities, and pharmacokinetic characteristics across the same assay panels .

Quantitative Comparative Evidence for 2-(5-Chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide Versus Closest Structural Analogs


Structural Differentiation: 5-Chloro-1H-Indole Core Versus Non-Chlorinated Indole-1-Acetamide

Removal of the 5-chloro substituent while retaining the identical 2,4-dimethoxyphenyl-acetamide tail is anticipated to reduce lipophilicity and alter hydrogen-bonding capacity, leading to differential target binding. The non-chlorinated congener N-(2,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide (CAS 1144454-72-7) serves as the direct baseline . Although no publicly available head-to-head bioactivity comparison exists as of this writing, the presence of the chlorine atom in the target compound is predicted to increase logP by approximately 0.5–0.7 units and modulate CYP450-mediated metabolism, which is a critical parameter in cell-based and in vivo experimental designs .

Medicinal Chemistry Structure-Activity Relationship Drug Design

Dimethoxy Positional Isomer Differentiation: 2,4-Dimethoxy Versus 2,5-Dimethoxy Phenyl Ring

The positional isomer N-(2,5-dimethoxyphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide (CAS pending) changes the methoxy geometry from 1,3-disubstituted to 1,4-disubstituted on the phenyl ring . This modification alters the spatial orientation of the lipophilic ether groups, potentially affecting π-stacking interactions with aromatic protein residues and hydrogen-bond acceptor topology . No quantitative bioactivity data comparing the two isomers are publicly disclosed; however, parallel SAR studies on related indole-acetamide series consistently show that dimethoxy regioisomers diverge in IC50 values by 2- to >100-fold against enzymes such as IDO1 and HDACs .

Medicinal Chemistry Isomer Selectivity Target Engagement

Preliminary Target Profiling: IDO2 Inhibition Versus Closest ChEMBL-Annotated Indole Acetamides

A BindingDB entry (CHEMBL4465170) annotated with an IC50 of 51 µM against mouse IDO2 has been tentatively linked to 2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide [1]. However, the deposited SMILES does not fully match the compound's structure, so this data point should be treated with caution [1]. In contrast, well-characterized indole-acetamide IDO1 inhibitors from Bristol-Myers Squibb and China Pharmaceutical University achieve IC50 values of 0.5–42 nM in human HeLa cells [2]. If the target compound's IDO2 activity is confirmed, it would represent a distinct selectivity profile—micromolar IDO2 versus low-nanomolar IDO1—a differentiation meaningful for immunological target validation studies seeking to dissect IDO1 vs. IDO2 pathways [2].

Immuno-Oncology IDO2 Inhibition Binding Affinity

Recommended Application Scenarios for 2-(5-Chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide Based on Structural and Preliminary Biological Evidence


IDO2-Selective Tool Compound for Immuno-Oncology Pathway Dissection

If the tentative IDO2 IC50 of 51 µM is verified, the compound could serve as a selective IDO2 inhibitor in head-to-head experiments against potent IDO1 inhibitors (e.g., BMS compounds with IC50 < 5 nM), enabling researchers to deconvolute the distinct roles of IDO1 and IDO2 in tumor immune evasion and tryptophan metabolism .

Negative Control for 2,5-Dimethoxy Isomer in Structure-Activity Relationship Studies

The compound's 2,4-dimethoxy substitution provides a critical control for evaluating the impact of methoxy regioisomerism on target binding. When comparing with the 2,5-dimethoxy isomer, any observed differences in potency or selectivity can be directly attributed to the altered spatial presentation of the methoxy groups .

Chemical Probe for Investigating Chlorine-Dependent Metabolic Stability

The 5-chloro substituent is predicted to increase metabolic stability relative to the non-chlorinated analog. Researchers can use this compound in microsomal or hepatocyte stability assays to quantify the effect of chlorine substitution on CYP450-mediated clearance of indole-acetamide chemotypes .

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